3-Methyl-2-(toluene-4-sulfonylamino)-butyric acid methyl ester

Description

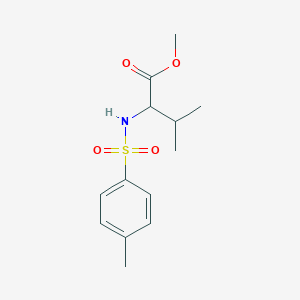

3-Methyl-2-(toluene-4-sulfonylamino)-butyric acid methyl ester is a structurally complex ester featuring a butyric acid backbone substituted with a 3-methyl group and a toluene-4-sulfonylamino moiety at the second position. The toluene-4-sulfonyl (tosyl) group enhances steric bulk and polarity, which may influence its reactivity, solubility, and biological activity compared to simpler esters.

Properties

IUPAC Name |

methyl 3-methyl-2-[(4-methylphenyl)sulfonylamino]butanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NO4S/c1-9(2)12(13(15)18-4)14-19(16,17)11-7-5-10(3)6-8-11/h5-9,12,14H,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHWRUJAUYLKEGG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)NC(C(C)C)C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

3-Methyl-2-(toluene-4-sulfonylamino)-butyric acid methyl ester, often referred to as tosyl valine methyl ester, is a compound of interest in biochemical and pharmaceutical research due to its diverse biological activities. This article explores its biochemical properties, cellular effects, molecular mechanisms, and potential applications in medicine and industry.

Tosyl valine methyl ester exhibits significant interactions with various enzymes and proteins involved in amino acid metabolism. Notably, it interacts with:

- Branched-chain aminotransferase : This enzyme catalyzes the transamination of branched-chain amino acids, which is crucial for protein synthesis and energy production.

- Branched-chain α-keto acid dehydrogenase complex : This complex is essential for the oxidative decarboxylation of branched-chain α-keto acids, leading to the production of acetyl-CoA and succinyl-CoA, which are vital for the citric acid cycle.

Table 1: Key Enzymatic Interactions of Tosyl Valine Methyl Ester

| Enzyme | Role in Metabolism |

|---|---|

| Branched-chain aminotransferase | Transamination of branched-chain amino acids |

| Branched-chain α-keto acid dehydrogenase | Oxidative decarboxylation of branched-chain α-keto acids |

Cellular Effects

Tosyl valine methyl ester has been shown to enhance mitochondrial function and provide protection against oxidative stress. It minimizes the production of reactive oxygen species (ROS), which helps maintain ATP production during oxidative stress conditions. Furthermore, it promotes triglyceride synthesis in intestinal epithelial cells by increasing levels of its metabolite, 3-hydroxyisobutyrate (3-HIB) .

Table 2: Cellular Effects of Tosyl Valine Methyl Ester

| Effect | Mechanism |

|---|---|

| Improves mitochondrial function | Reduces ROS production |

| Enhances triglyceride synthesis | Upregulates fatty acid transport proteins |

Molecular Mechanism

The molecular mechanism by which tosyl valine exerts its effects involves several pathways:

- Fatty Acid Transport : Tosyl valine increases the expression of proteins related to fatty acid transport (e.g., CD36) and triglyceride synthesis (e.g., DGAT1).

- Metabolic Pathways : It undergoes conversion to branched-chain α-keto acids through enzymatic reactions that are critical for energy metabolism .

Case Studies and Experimental Evidence

- Animal Models : In studies with weaned piglets, supplementation with tosyl valine improved growth performance metrics when added to a valine-deficient diet. This indicates its potential role in enhancing feed efficiency and growth rates .

- In Vitro Studies : Laboratory experiments have demonstrated that tosyl valine maintains its protective effects on mitochondrial function over extended periods, highlighting its stability and potential therapeutic applications .

Table 3: Summary of Experimental Findings

| Study Type | Findings |

|---|---|

| Animal Models | Improved weight gain in valine-deficient diets |

| In Vitro Studies | Sustained mitochondrial protection over time |

Applications

The potential applications of tosyl valine methyl ester span various fields:

Comparison with Similar Compounds

Research Findings

- Reactivity Modulation: Substituted esters like γ-bromo-γ-butyrolactone reduce battery electrolyte stability, whereas non-halogenated esters (e.g., the target compound) may offer balanced reactivity .

- Stereochemical Considerations : Similar sulfonamide derivatives () exhibit epimerization, suggesting the target compound’s stereochemistry (if present) could influence biological activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.